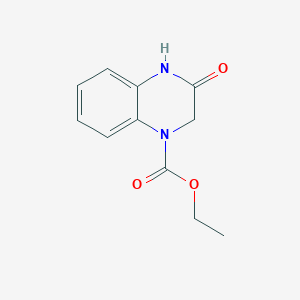

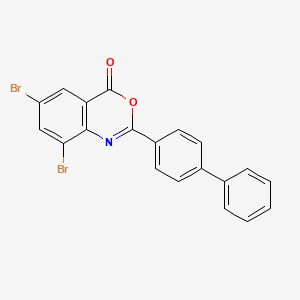

ethyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate, also known as Ethyl quinoxaline-3-carboxylate, is a heterocyclic organic compound that contains a quinoxaline ring. It has been widely used in scientific research due to its unique chemical properties and biological activities.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives have been explored for their antimicrobial properties. In a study by Gupta et al., a series of quinoxaline derivatives were synthesized by modifying the C-3 methyl group of the 2-hydroxy-3-methylquinoxaline nucleus . The synthesis involved bromination followed by attachment of p-hydroxy benzaldehydes to yield 3(4-formyl phenoxymethyl)-quinoxaline-(1H)-2-one. These compounds were then condensed with substituted aromatic amines to form Schiff bases of 3-methylquinoxalin-2(1H)-one. The synthesized compounds were evaluated for antimicrobial activity.

Antiviral Applications

While specific studies on ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate are scarce, quinoxaline derivatives in general have shown antiviral potential. For instance, the compound (S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid isopropyl ester has been investigated in antiviral combinations . Further research is needed to explore the antiviral properties of this specific compound.

Drug Design and Analog Development

The synthesis of 3-methyl quinoxalin-2-one derivatives (such as GG1, GG2, GG3, GG4, and GG5) has been attempted with the goal of improving drug efficacy through analog-based drug design . These efforts aim to create better drugs by modifying the quinoxaline nucleus. Structural characterization using IR, mass spectrometry, and 1H NMR analysis is essential for understanding their potential applications.

Other Potential Fields

While not extensively studied, quinoxaline derivatives have also been associated with anticancer, antituberculosis, antimalarial, and anti-inflammatory properties . However, specific investigations into the applications of ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate in these areas remain limited.

Mechanism of Action

Target of Action

Related compounds have been used in the treatment of hiv infections, suggesting potential targets could be enzymes or proteins involved in the hiv replication process .

Mode of Action

If it is similar to related compounds, it may interact with its targets to inhibit key processes, such as viral replication in the case of hiv .

Result of Action

Related compounds have been used in antiviral combinations, suggesting that this compound may have similar antiviral effects .

properties

IUPAC Name |

ethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPXTRVOZXWMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)

![4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)

![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)

![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062018.png)

![2-{5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5062026.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5062032.png)

![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B5062036.png)

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)

![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)